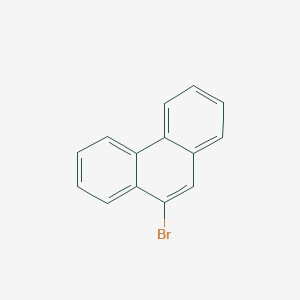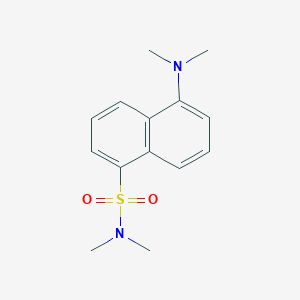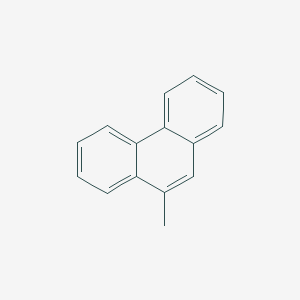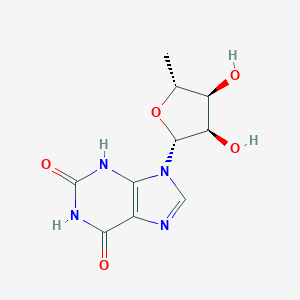
5'-Deoxyxanthosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Deoxyxanthosine is a naturally occurring nucleoside that has been found in various microorganisms. It is a purine derivative that has a unique structure and properties. This nucleoside has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 5'-Deoxyxanthosine is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in nucleotide biosynthesis, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
5'-Deoxyxanthosine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5'-Deoxyxanthosine in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using 5'-Deoxyxanthosine is its high cost and limited availability.
Future Directions
There are several future directions for research on 5'-Deoxyxanthosine. One of the areas of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic applications of 5'-Deoxyxanthosine. Furthermore, the development of new analogs of 5'-Deoxyxanthosine with improved properties and efficacy is also an area of interest for future research.
Conclusion:
In conclusion, 5'-Deoxyxanthosine is a naturally occurring nucleoside that has been studied for its potential applications in scientific research. It has unique structure and properties that make it a valuable tool for studying various biological processes. The synthesis method of 5'-Deoxyxanthosine can be achieved through several methods, including enzymatic and chemical synthesis. 5'-Deoxyxanthosine has been found to have various biological activities, including anti-inflammatory, antioxidant, and antiviral properties. It has also been studied for its potential use in cancer therapy. However, there are limitations to using 5'-Deoxyxanthosine in lab experiments, including its high cost and limited availability. Future research on 5'-Deoxyxanthosine should focus on the development of new synthesis methods, the identification of new biological activities, and the development of new analogs with improved properties and efficacy.
Synthesis Methods
The synthesis of 5'-Deoxyxanthosine can be achieved through several methods. One of the most common methods is the enzymatic synthesis using purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO) enzymes. This method involves the conversion of xanthine to xanthosine using PNP enzyme, followed by the conversion of xanthosine to 5'-Deoxyxanthosine using XO enzyme. Another method involves the chemical synthesis of 5'-Deoxyxanthosine from 5'-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose and 2,6-diaminopurine.
Scientific Research Applications
5'-Deoxyxanthosine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antiviral properties. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
CAS RN |
123372-15-6 |
|---|---|
Product Name |
5'-Deoxyxanthosine |
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O5/c1-3-5(15)6(16)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H3,(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VKYHXDQOZGKJIN-UUOKFMHZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
SMILES |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |
Other CAS RN |
123372-15-6 |
synonyms |
5'-deoxyxanthosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



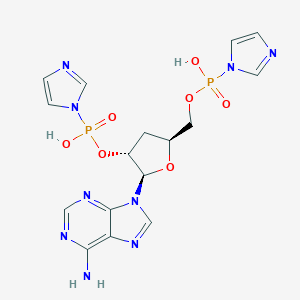
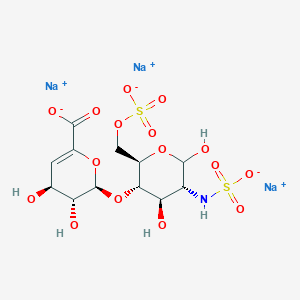
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
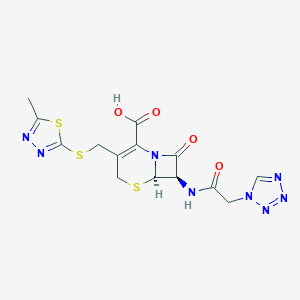

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)




